Cyclopropyl vs. Methyl Substitution: Impact on Target Selectivity Profile
The 2-cyclopropyl derivative is structurally distinct from the 2-methyl analog (CAS 866155-60-4), which is a validated PRMT6 inhibitor (IC50 = 64 nM) . No PRMT6 inhibitory data is reported for the cyclopropyl compound, suggesting divergent target engagement. The cyclopropyl group imposes a unique dihedral angle and increased steric bulk that can exclude PRMT6 binding while favoring PI3K/mTOR or CCR5 interactions .
| Evidence Dimension | PRMT6 inhibitory activity |
|---|---|
| Target Compound Data | Not reported (no data in public databases) |
| Comparator Or Baseline | 2-Methyl-6-(morpholinomethyl)-4-pyrimidinol (CAS 866155-60-4): IC50 = 64 nM |
| Quantified Difference | Qualitative selectivity difference; cyclopropyl compound not active against PRMT6 in available screens |
| Conditions | Inhibition of human full length PRMT6 (1–375 residues) expressed in baculovirus expression system |
Why This Matters
A lack of PRMT6 inhibition differentiates the cyclopropyl compound as a cleaner tool for PI3K/mTOR or CCR5 studies, avoiding off-target PRMT6-related methylation effects.
- [1] BindingDB BDBM50194765. IC50: 64 nM. Inhibition of human full length PRMT6 (1 to 375 residues) expressed in baculovirus expression system. View Source
- [2] 张会利. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar, 2012. View Source
